molecular formula C13H12N4 B262450 1-Phenyl-2-(2-phenylcarbohydrazonoyl)diazene

1-Phenyl-2-(2-phenylcarbohydrazonoyl)diazene

Cat. No. B262450
M. Wt: 224.26 g/mol
InChI Key: WNWBOKCOOMCJDA-CBPWQRAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(2-phenylcarbohydrazonoyl)diazene, also known as Phenylazophenylcarbonylhydrazone (PPCH), is a chemical compound that has been widely used in scientific research applications. PPCH is a diazo compound that is synthesized through a reaction between phenylhydrazine and benzoyl chloride.

Mechanism of Action

PPCH acts as a diazo compound and reacts with aldehydes and ketones to form hydrazone derivatives. The reaction is catalyzed by acid or base and proceeds through the formation of an intermediate. PPCH is also known to bind to metal ions, particularly copper ions, through its carbonyl and hydrazone groups.
Biochemical and Physiological Effects:
PPCH has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. PPCH has been shown to have cytotoxic effects on cancer cells and can induce apoptosis in vitro.

Advantages and Limitations for Lab Experiments

PPCH is a relatively inexpensive reagent that is readily available. It is also stable and can be stored for long periods of time. However, PPCH is sensitive to light and can decompose over time. PPCH is also toxic and should be handled with care.

Future Directions

There are several future directions for the use of PPCH in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PPCH has been shown to have neuroprotective effects and can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Another potential application is in the development of new metal ion sensors for environmental monitoring and industrial applications. PPCH has been shown to bind to metal ions, particularly copper ions, and can be used as a probe for studying metal ion binding in biological systems.

Synthesis Methods

PPCH is synthesized through a reaction between phenylhydrazine and benzoyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with sodium nitrite to form PPCH. The yield of the reaction is typically between 50-60%. PPCH is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol.

Scientific Research Applications

PPCH has been widely used in scientific research applications, particularly in the field of biochemistry and molecular biology. PPCH is used as a reagent to detect the presence of aldehydes and ketones in biological samples. It is also used as a ligand in metal ion binding studies, and as a probe for studying the structure and function of proteins.

properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

N//'-anilino-N-phenyliminomethanimidamide

InChI

InChI=1S/C13H12N4/c1-3-7-12(8-4-1)16-14-11-15-17-13-9-5-2-6-10-13/h1-11,16H/b14-11+,17-15?

InChI Key

WNWBOKCOOMCJDA-CBPWQRAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/N=NC2=CC=CC=C2

SMILES

C1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2

Origin of Product

United States

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